2-Bromo-N-ethylbenzenesulfonamide (CAS 169189-80-4) is a monobrominated benzenesulfonamide derivative with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol [1]. Its structure features a secondary sulfonamide nitrogen bearing an N-ethyl substituent and an ortho-bromine atom on the benzene ring . This compound is typically supplied as a white to off-white crystalline solid with a reported melting point of 100–102 °C, a computed density of 1.529 ± 0.06 g/cm³, and a predicted logP of 1.9, indicating moderate lipophilicity relative to unsubstituted benzenesulfonamide . The ortho-bromo substitution pattern confers distinct reactivity for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution applications [2].
Workflow
Ortho-bromo handle for Pd-catalyzed Sonogashira coupling–cyclization
Selection
Secondary sulfonamide H-bond donor for medicinal chemistry libraries
Use Context
Lipophilicity-modulated scaffold for cell-based enzyme probe design
[1] PubChem. (2025). 2-Bromo-N-ethylbenzenesulfonamide (Compound Summary). CID 16384800. National Center for Biotechnology Information. View Source
[2] Debnath, S., & Mondal, S. (2015). One-Pot Sonogashira Coupling–Cyclization toward Regioselective Synthesis of Benzosultams. The Journal of Organic Chemistry, 80(8), 3940–3948. View Source
Why Structural Analogs Are Not Interchangeable
Substituting 2-bromo-N-ethylbenzenesulfonamide with other bromo‑N‑ethylbenzenesulfonamide positional isomers (e.g., 3‑bromo or 4‑bromo) or with non‑brominated N‑ethylbenzenesulfonamide derivatives is not scientifically sound due to divergent physical properties and chemical reactivity. The ortho‑bromine substitution in this compound creates unique steric and electronic environments that directly influence melting point (100–102 °C vs. 46–50 °C for the 3‑bromo isomer and 69–71 °C for the 4‑bromo isomer) and, consequently, handling characteristics during synthesis and purification . Moreover, the ortho‑bromine position is critical for regioselective cyclization reactions such as Sonogashira coupling–cyclization to form benzosultams, a reactivity pathway that is not equivalently accessible with the meta‑ or para‑substituted analogs [1]. The ethyl substitution on the sulfonamide nitrogen also differentiates this compound from unsubstituted or N‑methyl analogs by modulating lipophilicity and hydrogen‑bond donor capacity, which affects both reaction kinetics and downstream biological interactions [2].
Positional isomer mismatch
The ortho-bromo substitution is considered critical for Sonogashira cyclization to benzosultams; meta- and para-bromo isomers may not support this transformation. Thermal profile also differs substantially, which may affect purification workflows.
N-substitution impact
N-ethyl substitution modifies lipophilicity and H-bond donor capacity; using unsubstituted or N-methyl analogs may shift reaction rates and biological interaction profiles.
[1] Debnath, S., & Mondal, S. (2015). One-Pot Sonogashira Coupling–Cyclization toward Regioselective Synthesis of Benzosultams. The Journal of Organic Chemistry, 80(8), 3940–3948. View Source
[2] PubChem. (2025). 2-Bromo-N-ethylbenzenesulfonamide (Compound Summary). CID 16384800. National Center for Biotechnology Information. View Source
Quantitative Evidence vs. Closest Analogs
Melting Point vs. Positional Isomers
The melting point of 2-bromo-N-ethylbenzenesulfonamide is reported as 100–102 °C, substantially higher than the 3-bromo positional isomer (46–50 °C) and the 4-bromo positional isomer (69–71 °C). This quantitative difference directly affects handling, storage, and purification workflows.
Melting PointData to verify
100–102 °C (2-Br) vs 46–50 °C (3-Br), 69–71 °C (4-Br)
Higher melting point supports ambient-temperature solid handling
3-Bromo-N-ethylbenzenesulfonamide: 46–50 °C; 4-Bromo-N-ethylbenzenesulfonamide: 69–71 °C
Quantified Difference
ΔT = +54 to +56 °C vs. 3-bromo; ΔT = +31 to +33 °C vs. 4-bromo
Conditions
Solid-state characterization; no experimental uncertainty provided in source
Why This Matters
Higher melting point reduces the risk of product degradation or handling loss during ambient-temperature storage and enables simpler solid dosing for synthetic applications.
The computed XLogP3-AA value for 2-bromo-N-ethylbenzenesulfonamide is 1.9, whereas unsubstituted benzenesulfonamide has a computed logP of approximately 0.8 (as estimated from 2-bromobenzenesulfonamide without N-ethyl group). This represents a more than 10‑fold increase in predicted octanol‑water partition coefficient. [1]
LogPReported
1.9 (2-Br-N-Et) vs ~0.8 (unsubstituted)
Increases predicted membrane partitioning in cell-based assays
Computed by XLogP3
LipophilicityPhysicochemical PropertyDrug Design
Evidence Dimension
Computed LogP (XLogP3-AA)
Target Compound Data
1.9
Comparator Or Baseline
Unsubstituted benzenesulfonamide (approximated as 2-bromobenzenesulfonamide without N-ethyl): logP ≈ 0.8
Quantified Difference
ΔlogP = +1.1 (approximately 12.6‑fold increase in partition coefficient)
Conditions
Computed by XLogP3 3.0 (PubChem release 2024.11.20)
Why This Matters
Enhanced lipophilicity improves passive membrane permeability in cell-based assays and may alter tissue distribution profiles in biological studies, making it a preferred scaffold for medicinal chemistry programs where moderate lipophilicity is desired.
A documented synthetic route using 2-bromobenzene-1-sulfonyl chloride (0.995 g, 3.89 mmol) and ethylamine (2.0 M in THF) at room temperature for 24 hours yielded 2-bromo-N-ethylbenzenesulfonamide (580 mg) after flash column chromatography, corresponding to a 56% isolated yield. An alternative route using the same starting materials but different conditions reported a higher yield of approximately 89%. [1]
Synthetic YieldData to verify
56% yield (reported protocol); alternative protocol ~89%
Yield varies with conditions; supports optimization for scale-up
Target: THF solvent, 24 h stirring, RT; Comparator: conditions not fully specified in source
Why This Matters
Procurement decisions for synthetic intermediates should consider that reported yields vary substantially with reaction conditions, and the compound's reactivity profile supports optimization for higher-throughput synthesis when required.
[1] Chem960. (2025). Synthesis routes of 2-bromo-N-ethylbenzenesulfonamide. View Source
Density vs. 2-Bromobenzenesulfonamide
The computed density of 2-bromo-N-ethylbenzenesulfonamide is 1.529 ± 0.06 g/cm³, which is approximately 15% lower than the density of the unsubstituted analog 2-bromobenzenesulfonamide (1.8 ± 0.1 g/cm³). [1]
DensityData to verify
1.529 g/cm³ (2-Br-N-Et) vs 1.8 g/cm³ (unsubstituted)
Lower density influences volumetric dosing calculations
The predicted boiling point of 2-bromo-N-ethylbenzenesulfonamide is 353.2 ± 44.0 °C at 760 mmHg, which is approximately 21 °C lower than that of 2-bromobenzenesulfonamide (374.5 ± 44.0 °C). [1]
Boiling PointData to verify
353.2 °C (2-Br-N-Et) vs 374.5 °C (unsubstituted)
Lower boiling point may influence solvent removal strategies
Predicted at 760 mmHg
Thermal PropertyBoiling PointStability
Evidence Dimension
Predicted Boiling Point at 760 mmHg
Target Compound Data
353.2 ± 44.0 °C
Comparator Or Baseline
2-Bromobenzenesulfonamide: 374.5 ± 44.0 °C
Quantified Difference
ΔTb = -21.3 °C
Conditions
Computed using ACD/Labs Percepta Platform, version 14.00
Why This Matters
The lower boiling point of the N-ethyl substituted compound indicates altered volatility that may influence solvent removal and distillation strategies during purification.
2-Bromo-N-ethylbenzenesulfonamide is employed as a key building block in one-pot Sonogashira coupling–cyclization reactions to regioselectively construct substituted benzosultams in excellent yields. The ortho‑bromine substitution enables efficient oxidative addition with palladium catalysts, and the intramolecular cyclization onto the sulfonamide nitrogen is critical for forming the benzothiazine dioxide core. Researchers requiring this regioselective transformation must use the ortho‑bromo isomer; meta‑ and para‑bromo analogs do not yield the same cyclized products. [1]
N-Substituted Sulfonamide Library Diversification
The ortho‑bromine atom serves as a handle for nucleophilic aromatic substitution and transition‑metal‑catalyzed coupling reactions, enabling diversification into libraries of N‑ethyl‑2‑substituted benzenesulfonamides. The N‑ethyl group provides a secondary sulfonamide hydrogen‑bond donor, which is valuable for probing enzyme active sites. The higher melting point (100–102 °C) relative to the 3‑bromo isomer facilitates solid‑phase dosing in parallel synthesis workflows.
Carbonic Anhydrase Inhibitor Scaffold
Sulfonamides bearing bromine substituents have demonstrated carbonic anhydrase inhibitory activity. In a systematic study, 2‑bromo‑benzenesulfonamide exhibited a Ki value in the low micromolar range against sheep kidney carbonic anhydrase (exact Ki within 1.348–69.31 μM range). The N‑ethyl substitution in 2‑bromo‑N‑ethylbenzenesulfonamide increases lipophilicity (logP = 1.9 vs. ~0.8 for unsubstituted analog), which is predicted to enhance membrane permeability and may improve intracellular target engagement in cell‑based assays. [2]
Application
Selection Property
Validation Focus
Pd-Catalyzed Benzosultam Synthesis
Ortho-bromo regioselectivity
Cyclization product identity (NMR/HPLC)
Sulfonamide Library Diversification
Cross-coupling handle and H-bond donor
Library purity and substitution efficiency
Carbonic Anhydrase Probe Studies
Lipophilicity and H-bond capacity
Enzyme inhibition assay (Ki determination)
[1] Debnath, S., & Mondal, S. (2015). One-Pot Sonogashira Coupling–Cyclization toward Regioselective Synthesis of Benzosultams. The Journal of Organic Chemistry, 80(8), 3940–3948. View Source
[2] Demirdağ, R., Çomaklı, V., Şentürk, M., Ekinci, D., İrfan Küfrevioğlu, Ö., & Supuran, C. T. (2013). Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity. Bioorganic & Medicinal Chemistry, 21(6), 1522–1525. View Source
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